7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride

Physicochemical property profiling Lipophilicity Drug-likeness optimization

7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride (CAS 2206970-21-8) is a spirocyclic piperidine derivative built on the 2,7-diazaspiro[4.5]decan-6-one scaffold. The compound features a cyclopentyl substituent at the N-7 position of the lactam ring, yielding a molecular formula of C13H23ClN2O and a molecular weight of 258.79 g/mol.

Molecular Formula C13H23ClN2O
Molecular Weight 258.79 g/mol
CAS No. 2206970-21-8
Cat. No. B1493782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride
CAS2206970-21-8
Molecular FormulaC13H23ClN2O
Molecular Weight258.79 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CCCC3(C2=O)CCNC3.Cl
InChIInChI=1S/C13H22N2O.ClH/c16-12-13(7-8-14-10-13)6-3-9-15(12)11-4-1-2-5-11;/h11,14H,1-10H2;1H
InChIKeyFOAXNCNJGOOJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride (CAS 2206970-21-8): Core Spirocyclic Building Block for Kinase-Focused Library Design


7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride (CAS 2206970-21-8) is a spirocyclic piperidine derivative built on the 2,7-diazaspiro[4.5]decan-6-one scaffold [1]. The compound features a cyclopentyl substituent at the N-7 position of the lactam ring, yielding a molecular formula of C13H23ClN2O and a molecular weight of 258.79 g/mol [2]. This scaffold class has been validated in protein kinase inhibitor design, where diazaspirocyclic cores serve as ATP-mimetic hinge-binding motifs capable of engaging the kinase active site [3]. As an unelaborated building block, the compound provides a versatile starting point for parallel derivatization at the N-2 position, enabling rapid exploration of structure-activity relationships across multiple kinase targets.

Why Substituting 7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride with Other 2,7-Diazaspiro[4.5]decan-6-one Analogs Compromises Structure-Activity Reproducibility


The 2,7-diazaspiro[4.5]decan-6-one scaffold supports diverse N-7 substituents (methyl, cyclopropylmethyl, cyclohexylmethyl, substituted benzyl) that dramatically alter lipophilicity, steric bulk, and conformational preferences [1]. The cyclopentyl group at N-7 provides a computed clogP of 1.81 and a topological polar surface area (tPSA) of 32.34 Ų, placing the compound in a distinct physicochemical space compared to the N-7 methyl analog (MW 168.24, clogP ~0.00) or the N-7 cyclohexylmethyl derivative (MW ~346.5) [2]. In kinase inhibitor programs, even modest changes to the N-7 substituent have been shown to alter hinge-region complementarity and selectivity profiles across the kinome, as demonstrated by co-crystal structures of diazaspirocyclic ligands bound to PKA (PDB 3ZO2, 3ZO3) [3]. Generic substitution without matching the exact N-7 cyclopentyl geometry therefore risks introducing uncontrolled variables in binding mode, target engagement, and downstream biological readout.

Quantitative Differentiation Evidence for 7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride (CAS 2206970-21-8) Versus Closest Analogs


Lipophilicity (clogP) Differentiation: 7-Cyclopentyl vs. 7-Methyl and 7-Cyclohexylmethyl Analogs

The 7-cyclopentyl substituent confers a computed clogP of 1.81, situated between the more polar 7-methyl analog (clogP ~0.00, Hit2Lead ID 7-methyl-2,7-diazaspiro[4.5]decan-6-one) and the highly lipophilic 7-(cyclohexylmethyl) analog (clogP estimated >3.5 based on MW 346.5 and structural increment) . This intermediate lipophilicity balances membrane permeability with aqueous solubility, a critical parameter for both biochemical assay compatibility and cellular target engagement [1].

Physicochemical property profiling Lipophilicity Drug-likeness optimization

Molecular Weight and Ligand Efficiency Differentiation vs. Elaborated 2,7-Diazaspiro[4.5]decan-6-one Derivatives

At MW 258.79 (free base: 222.33), the compound is significantly lighter than biologically annotated 2,7-diazaspiro[4.5]decan-6-one derivatives such as the C. albicans biofilm inhibitor 7-(4-isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one (MW 392.5, IC50 not publicly disclosed for that specific compound in the hit series) [1]. This lower MW provides higher ligand efficiency (LE) potential; for a hypothetical IC50 of 1 µM, the LE would be ~0.36 kcal/mol per heavy atom (15 heavy atoms) vs. ~0.26 for the isopropylbenzyl-pyrimidinyl derivative (24 heavy atoms) at equivalent potency [2].

Fragment-based drug discovery Ligand efficiency Lead optimization

Hydrogen Bond Donor/Acceptor Profile and Topological Polar Surface Area Differentiation

The compound presents 1 hydrogen bond donor (secondary amine in the spirocyclic pyrrolidine ring) and 3 hydrogen bond acceptors (lactam carbonyl, tertiary amine), yielding a tPSA of 32.34 Ų [1]. This is identical to the core 2,7-diazaspiro[4.5]decan-6-one scaffold (tPSA 32.34 Ų) but contrasts with N-2 acylated derivatives that mask the secondary amine, reducing HBD count to 0 and potentially altering CNS penetration properties . The tPSA value of 32.34 Ų falls well below the empirical CNS penetration threshold of 60–70 Ų, suggesting inherent blood-brain barrier permeability potential for the core scaffold.

ADME prediction CNS drug design Physicochemical profiling

Rotatable Bond Count and Conformational Pre-organization Relative to Linear Piperidine-Piperazine Analogs

The spirocyclic architecture restricts the compound to only 2 rotatable bonds (the cyclopentyl ring rotation and the N-7–cyclopentyl bond), compared with 4–6 rotatable bonds in functionally equivalent linear piperidine-piperazine or piperidine-pyrrolidine constructs of similar MW [1]. Conformational pre-organization is a recognized strategy to reduce the entropic penalty upon target binding; in the diazaspirocyclic kinase inhibitor series, the rigid spiro junction was shown via X-ray crystallography to pre-position the hinge-binding heteroaryl group for optimal ATP-site complementarity, contributing to ligand efficiencies of 0.30–0.45 kcal/mol per heavy atom across multiple kinases (PKA, Aurora A, CDK2) [2].

Conformational restriction Scaffold design Entropic binding optimization

Recommended Research and Industrial Application Scenarios for 7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride (CAS 2206970-21-8)


Kinase-Focused Fragment Library Construction

The compound's low MW (258.79), single HBD, and spirocyclic rigidity make it an ideal fragment-sized building block for constructing kinase-targeted screening libraries. The N-2 position is available for rapid diversification via amide coupling, sulfonylation, or reductive amination, enabling parallel synthesis of 100–1,000-member libraries. The diazaspirocyclic core has demonstrated hinge-binding capability across PKA, Aurora A, and CDK2, with co-crystal structures confirming ATP-site engagement (PDB 3ZO2, 3ZO3) [1]. Procurement of the 7-cyclopentyl variant specifically supports programs where the N-7 substituent's clogP of 1.81 provides a balanced lipophilicity profile suitable for both biochemical and cellular assays [2].

Structure-Activity Relationship (SAR) Exploration of N-7 Substituent Effects on Kinase Selectivity

Systematic comparison of the 7-cyclopentyl derivative against 7-methyl and 7-cyclohexylmethyl analogs within a constant N-2 substitution series enables deconvolution of N-7 substituent effects on kinase selectivity. The intermediate steric bulk of cyclopentyl (vs. methyl or cyclohexylmethyl) probes a specific volume in the kinase solvent channel or ribose pocket, with the 2 rotatable bonds of the cyclopentyl group allowing limited conformational adaptation without incurring the full entropic penalty of a flexible linear substituent [1].

CNS Drug Discovery Programs Requiring Low tPSA Scaffolds

With a tPSA of 32.34 Ų (well below the CNS desirability threshold of 60 Ų), 1 HBD, and clogP of 1.81, the compound aligns with multiple CNS MPO (Multiparameter Optimization) criteria [1]. It is suitable as a starting scaffold for CNS-penetrant kinase inhibitors (e.g., LRRK2, GSK-3β) or other CNS targets where the 2,7-diazaspiro[4.5]decane core provides a three-dimensional topology distinct from flat heteroaromatic scaffolds that dominate CNS chemical space [2].

Negative Control Selection for GPR35 Antagonism Assays

The compound (EOS3059) was tested in a GPR35 antagonism primary assay and found inactive [1]. This documented lack of GPR35 activity supports its use as a negative control compound in GPR35-directed screening campaigns, particularly when evaluating 2,7-diazaspiro[4.5]decane derivatives where off-target GPR35 modulation could confound phenotypic readouts.

Quote Request

Request a Quote for 7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.